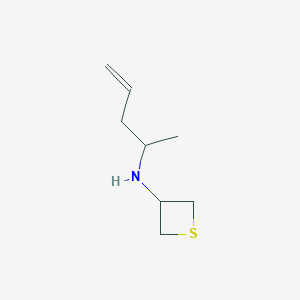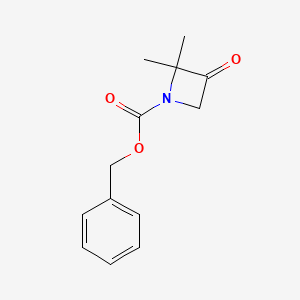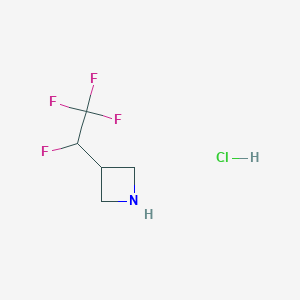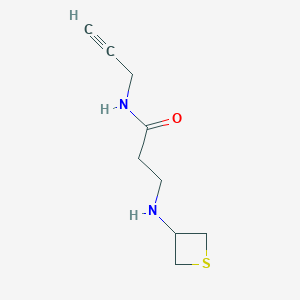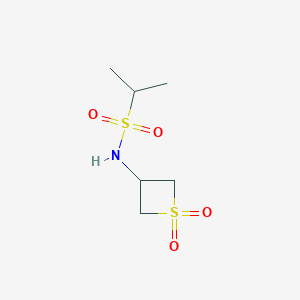![molecular formula C9H18N2O3 B8230225 tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B8230225.png)
tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound that features a tert-butyl ester group attached to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strained ring structure. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method is the use of tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group . Another approach involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
化学反应分析
Types of Reactions
Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide typically yields tert-butyl esters .
科学研究应用
Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including N-heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its reactivity and stability.
作用机制
The mechanism of action of tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
Tert-butanesulfinamide: Used in the synthesis of N-heterocycles and as a chiral auxiliary.
Di-tert-butyl pyrocarbonate: Used in the preparation of tert-butoxycarbonyl derivatives of amino acids.
Uniqueness
Tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate is unique due to its combination of a strained azetidine ring and an aminooxy group, which provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, and medicine.
属性
IUPAC Name |
tert-butyl (2S)-2-(aminooxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPYRTPACWKFOJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
![1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8230147.png)
![Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8230169.png)
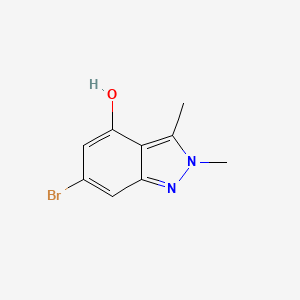
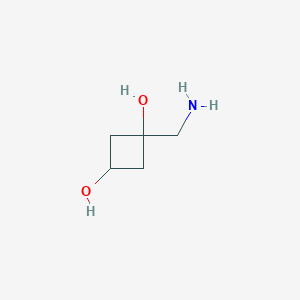
![4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B8230188.png)
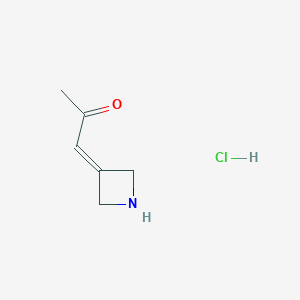
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B8230203.png)
![N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B8230213.png)
